Benzoic acid, 2-(methylamino)-, propyl ester

Antinociception Pain Pharmacology Analgesic Discovery

Benzoic acid, 2-(methylamino)-, propyl ester (CAS 55320-72-4), also known as propyl N-methylanthranilate (PAN), is a propyl ester derivative of N-methylanthranilic acid with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. As a member of the N-methylanthranilate class, this compound exhibits distinct physicochemical properties including a boiling point of 286.4°C at 760 mmHg, density of 1.074 g/cm³, and a calculated logP of approximately 2.37–3.20.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 55320-72-4
Cat. No. B13955076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-(methylamino)-, propyl ester
CAS55320-72-4
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=CC=C1NC
InChIInChI=1S/C11H15NO2/c1-3-8-14-11(13)9-6-4-5-7-10(9)12-2/h4-7,12H,3,8H2,1-2H3
InChIKeyFRPUEBLBJZHNFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 2-(methylamino)-, propyl ester (CAS 55320-72-4) Baseline Overview for Procurement and Research Selection


Benzoic acid, 2-(methylamino)-, propyl ester (CAS 55320-72-4), also known as propyl N-methylanthranilate (PAN), is a propyl ester derivative of N-methylanthranilic acid with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol [1]. As a member of the N-methylanthranilate class, this compound exhibits distinct physicochemical properties including a boiling point of 286.4°C at 760 mmHg, density of 1.074 g/cm³, and a calculated logP of approximately 2.37–3.20 [1]. Unlike its methyl and isopropyl counterparts, the n-propyl ester moiety confers unique lipophilicity and metabolic stability characteristics that directly influence its pharmacological profile, tissue distribution, and suitability for specific research applications involving nociception, inflammation, and metabolic pathway investigation [2].

Why Generic Substitution of Benzoic acid, 2-(methylamino)-, propyl ester (CAS 55320-72-4) with Other N-Methylanthranilates is Scientifically Unsupported


Generic substitution among N-methylanthranilate esters is scientifically unsupported due to ester moiety-specific differences in pharmacokinetic parameters and pharmacological outcomes. In silico ADME/Tox predictions demonstrate that propyl N-methylanthranilate (PMA/PAN) exhibits distinct absorption, distribution, metabolism, and excretion profiles compared to methyl (MMA) and isopropyl (IMA) analogs [1]. Critically, in vivo studies confirm that these computational differences translate into measurable functional divergence: in a rat model of CCl₄-induced kidney damage, methyl N-methylanthranilate conferred nephroprotection whereas isopropyl N-methylanthranilate did not, establishing that even closely related esters within this class cannot be considered functionally interchangeable [2]. Furthermore, the metabolic fate of each ester differs substantially—PAN's n-propyl ester group influences both its rate of enzymatic hydrolysis and its propensity for alternative biotransformation pathways, factors that directly impact experimental reproducibility and data interpretation [1].

Quantitative Comparative Evidence for Benzoic acid, 2-(methylamino)-, propyl ester (Propyl N-Methylanthranilate, PAN) Selection


Comparative In Vivo Antinociceptive Efficacy of Propyl vs. Methyl vs. Isopropyl N-Methylanthranilates

In a head-to-head comparative study using multiple nociception models in mice, propyl N-methylanthranilate (PAN) demonstrated significant peripheral and central antinociception at oral doses of 0.3, 1, and 3 mg/kg, with efficacy comparable to isopropyl (ISOAN) and methyl (MAN) analogs [1]. All three compounds produced significant antinociception at doses lower than morphine (1 mg/kg, p.o.) [1]. Notably, PAN's antinociceptive effect was uniquely reversed by the opioid antagonist naloxone, whereas MAN and ISOAN effects involved adrenergic, nitrergic, and serotoninergic pathways, indicating a mechanistically distinct pharmacological profile [1].

Antinociception Pain Pharmacology Analgesic Discovery

Comparative Anti-Inflammatory Activity: Propyl vs. Methyl N-Methylanthranilate

In a direct comparative study evaluating anti-inflammatory effects in mice, both propyl N-methylanthranilate (PAN) and methyl N-methylanthranilate (MAN) significantly reduced cell migration, exudate volume, protein extravasation, and levels of pro-inflammatory mediators (nitric oxide, TNF-α, and IL-1β) at doses of 1–30 mg/kg (p.o.) in the subcutaneous carrageenan-induced air pouch model [1]. Both compounds also reduced paw edema induced by carrageenan, bradykinin, 5-HT, PGE₂, compound 48/80, and TPA at all tested doses, with no effect on histamine-induced edema [1].

Anti-inflammatory Cytokine Inhibition Edema Models

Lipophilicity (logP) Differentiation: Propyl vs. Methyl N-Methylanthranilate

Computational and experimentally derived lipophilicity data demonstrate that the n-propyl ester moiety in propyl N-methylanthranilate (PAN) confers significantly higher logP values compared to the methyl ester analog [1]. This increased lipophilicity predicts enhanced membrane permeability and altered tissue distribution, which directly impacts in vivo pharmacokinetic behavior [1]. In silico ADME/Tox evaluations confirm that PMA (propyl) exhibits distinct absorption and distribution parameters relative to MMA (methyl) and IMA (isopropyl) [2].

Physicochemical Properties Lipophilicity ADME Formulation

In Silico Predicted Pharmacokinetic and Toxicological Profile Differentiation

A comprehensive in silico evaluation of MMA (methyl), PMA (propyl), and IMA (isopropyl) N-methylanthranilates assessed absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) parameters alongside molecular docking against six pharmacological targets (anti-inflammatory, antinociceptive, anxiolytic, antidepressant, and anti-allergic) [1]. The study confirmed that the propyl ester (PMA) exhibits a distinct ADME/Tox signature compared to both methyl and isopropyl analogs, with the combined parameters differentiating each ester for specific therapeutic applications [1].

ADME/Tox Prediction In Silico Pharmacology Drug Discovery

Priority Research and Industrial Application Scenarios for Benzoic acid, 2-(methylamino)-, propyl ester (Propyl N-Methylanthranilate, PAN)


Mechanistic Pain Research Requiring Opioid Pathway Differentiation

PAN is uniquely suited for pain research programs that require differentiation between opioid and non-opioid antinociceptive mechanisms. Unlike methyl (MAN) and isopropyl (ISOAN) N-methylanthranilates—which act primarily through adrenergic, nitrergic, serotoninergic, or K⁺(ATP) channel pathways—PAN's antinociceptive effect is naloxone-reversible, directly implicating opioid receptor participation [1]. This mechanistic distinction makes PAN the preferred selection for studies investigating opioid-relevant analgesia without the structural baggage of classical opioid alkaloids or peptides. Researchers can leverage PAN's oral bioavailability (effective at 0.3–3 mg/kg, p.o.) and favorable toxicity profile to explore opioid pathway modulation in acute and chronic pain models [1].

Anti-Inflammatory Studies Where Lipophilicity Optimization is Critical

PAN demonstrates anti-inflammatory efficacy statistically equivalent to methyl N-methylanthranilate (MAN) across multiple inflammation models, including carrageenan-induced air pouch and diverse phlogistic agent-induced paw edema [1]. However, PAN's significantly higher logP (2.37–3.20 vs. 1.88 for MAN) confers enhanced lipophilicity that can be leveraged for applications requiring improved membrane permeability, modified tissue distribution, or specific formulation compatibility [2][3]. Researchers seeking to maintain robust anti-inflammatory activity while gaining the formulation flexibility associated with a more lipophilic ester should select PAN over MAN for these applications [1][3].

Metabolism and Biotransformation Pathway Studies of N-Methylanthranilate Esters

The distinct ester moiety of PAN (n-propyl vs. methyl in MMA and isopropyl in IMA) provides a valuable tool for investigating how ester chain length and branching influence the metabolic fate of N-methylanthranilates. In silico ADME/Tox predictions confirm that PMA exhibits a unique metabolic profile compared to MMA and IMA [1]. While direct in vivo metabolic data for PAN remains limited, the established metabolic pathways for MMA (predominant ester hydrolysis to N-methylanthranilic acid) and IMA (predominant aromatic hydroxylation) provide a framework for comparative metabolism studies [2]. PAN serves as a critical comparator for research programs aimed at elucidating structure-metabolism relationships within this pharmacologically active class [1][2].

In Silico Model Validation and Computational Chemistry Benchmarking

The availability of robust in vivo pharmacological data for PAN (antinociception, anti-inflammation) alongside comprehensive in silico ADME/Tox predictions makes this compound an excellent candidate for validating computational models of N-methylanthranilate behavior [1][2]. The experimental confirmation that in silico predictions for MMA, PMA, and IMA correlate well with in vivo pharmacological outcomes supports the use of PAN as a benchmark compound for developing and refining predictive algorithms for ester-containing bioactive molecules [1]. Industrial and academic computational chemistry groups can utilize PAN as a reference standard for model calibration and validation exercises.

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